N-(5-methyl-1,2-oxazol-3-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Description
N-(5-methyl-1,2-oxazol-3-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a 5-methyl-1,2-oxazole ring linked via a sulfanyl-acetamide bridge to a 3-phenyl-1,2,4-thiadiazole moiety. This compound is structurally characterized by its dual heterocyclic systems, which are known to confer diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S2/c1-9-7-11(17-20-9)15-12(19)8-21-14-16-13(18-22-14)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRUTPWVRIBSEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the oxazole and thiadiazole rings separately. These rings are then combined through a series of reactions, including nucleophilic substitution and condensation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating new chemical entities.
Biology: In biological research, this compound may be studied for its potential biological activities. It could be used to investigate its effects on various cellular processes and pathways.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. It may be evaluated for its therapeutic properties in treating various diseases.
Industry: In industry, this compound could be utilized in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism by which N-(5-methyl-1,2-oxazol-3-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may modulate these targets through binding or inhibition, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(5-methyl-1,2-oxazol-3-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide with key analogs based on heterocyclic core variations, substituent effects, and biological activities.
Structural Analogues with Thiadiazole/Triazole/Oxazole Moieties
Key Observations :
- Heterocyclic Core Impact : Thiadiazole/triazole/oxazole hybrids exhibit broad bioactivity. The target compound’s thiadiazole moiety may enhance metabolic stability compared to triazole-based analogs like VUAA-1 .
- Substituent Effects : Phenyl and substituted phenyl groups (e.g., chloro-, methyl-) improve lipophilicity and target binding. For example, compound 8t ’s chloro-substituted phenyl enhances LOX inhibition .
- Biological Activity Trends :
Comparative Pharmacological Data
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research studies.
Chemical Structure
The compound features a unique combination of oxazole and thiadiazole moieties, which are known for their biological activities. The structural formula can be represented as follows:
Where , , , , and represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In Vitro Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. In particular, it demonstrated an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent growth inhibitory activity .
- Mechanism of Action : The compound appears to induce cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells. It has been observed to down-regulate crucial proteins involved in cell survival pathways, such as MMP2 and VEGFA .
- Case Study : A study conducted on the effects of similar thiadiazole derivatives revealed that compounds with structural similarities exhibited enhanced anticancer properties when combined with piperazine or piperidine rings .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Antibacterial Effects : Research indicates that derivatives containing the thiadiazole moiety have shown moderate to significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
- Antifungal Activity : The compound has been tested against various fungal strains and showed effective inhibition rates comparable to standard antifungal agents .
Research Findings
| Activity Type | Cell Line/Organism | IC50/Effectiveness | Notes |
|---|---|---|---|
| Anticancer | MCF-7 (Breast cancer) | 0.28 µg/mL | Induces G2/M arrest |
| Antibacterial | S. aureus | MIC = 62.5 µg/mL | Moderate activity |
| Antifungal | A. niger | MIC = 32.6 µg/mL | Higher than itraconazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
